

Application Notes and Protocols: Tedizolid Phosphate Dosing for In Vivo Mouse Studies

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Compound of Interest		
Compound Name:	Tedizolid phosphate sodium	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and dosing guidelines for the use of tedizolid phosphate in in vivo mouse studies, based on established pharmacokinetic/pharmacodynamic (PK/PD) and efficacy data. Tedizolid phosphate is the prodrug of tedizolid, an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

I. Overview and Key Considerations

Tedizolid's efficacy is primarily linked to the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[1][2] The immune status of the animal model is a critical factor influencing the required dosage for therapeutic effect. In immunocompetent mice, the presence of granulocytes significantly enhances the bactericidal activity of tedizolid, allowing for lower effective doses compared to neutropenic models.[3][4]

Key Points:

- Prodrug Conversion: Tedizolid phosphate is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.[2]
- Human-Equivalent Dose (HED): A common reference point is the human clinical dose of 200 mg once daily. In mice, a dose of 8.42 mg/kg is often cited as equivalent to the 200 mg



human dose.[5][6]

- Immune Status: The required dose for a static or bactericidal effect is substantially higher in neutropenic mice compared to immunocompetent mice.[3][5]
- Route of Administration: Tedizolid phosphate can be administered via oral (p.o.), intravenous (IV), or intraperitoneal (i.p.) routes, with high oral bioavailability observed.[6][7]

II. Dosing Regimens and Pharmacokinetics

The following tables summarize tedizolid phosphate dosing regimens and resulting pharmacokinetic parameters from various mouse infection models.

Table 1: Tedizolid Phosphate Dosing in Murine Infection Models



Infectio n Model	Mouse Strain	Immune Status	Dosing Regime n (Tedizoli d Phosph ate)	Route	Efficacy Endpoin t	Human Equival ent Dose (MED)	Referen ce(s)
Thigh Infection (MRSA/ MSSA)	CD-1	Immunoc ompetent	1 - 150 mg/kg, once daily	Not Specified	Bacterial burden reduction	23.8 - 3,570 mg	[5]
Thigh Infection (MRSA/ MSSA)	CD-1	Immunos uppresse d (Neutrop enic)	1 - 150 mg/kg, once daily	Not Specified	Stasis at 72h	166 mg (for MRSA)	[5][8]
Thigh Infection (MRSA)	Not Specified	Immunoc ompetent	Human- simulated 200 mg/day	Not Specified	Stasis achieved	>100 mg/day	[3]
Thigh Infection (MRSA)	Not Specified	Granuloc ytopenic	Human- simulated 200 - 3,200 mg/day	Not Specified	Stasis achieved	~2,000 - 2,300 mg/day	[3]
Pneumon ia (S. aureus)	BALB/c	Immunoc ompetent , Neutrope nic, Uninfecte d	8.4 mg/kg, single dose	Not Specified	Pharmac okinetics	200 mg	[9]
Peritoniti S	Not Specified	Not Specified	10 mg/kg,	Oral (p.o.)	Comparis on to	Not Specified	[6]



(Enteroc occi, Staphylo cocci)			every 24h		other antibiotic s		
Thigh Mixed- Infection (MRSA, P. anaerobi us)	ICR	Neutrope nic	Human- simulated 200 mg daily	Not Specified	Comparis on to linezolid	200 mg	[10]

Table 2: Pharmacokinetic Parameters of Tedizolid in Mice

Mouse Model	Tedizolid Dose	AUC0-24h (μg·h/mL)	fAUC/MIC for Stasis (Neutropenic)	Reference(s)
Immunocompete nt	8.4 mg/kg	27.6	Not Applicable	[9]
Neutropenic	8.4 mg/kg	19.6	~50	[2][9]
Uninfected	8.4 mg/kg	16.3	Not Applicable	[9]

AUC0-24h: Area under the concentration-time curve from 0 to 24 hours. fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration.

III. Experimental Protocols

Below are detailed protocols for common murine infection models used to evaluate tedizolid phosphate efficacy.

A. Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized bacterial infections.



1. Materials:

- Tedizolid phosphate (TR-701) for in vivo use.[6]
- Bacterial strain of interest (e.g., MRSA ATCC 33591, MSSA ATCC 29213).[5]
- Female CD-1 or ICR mice (6-11 weeks old, 21-25 g).[5][10]
- Cyclophosphamide and/or 5-fluorouracil for induction of neutropenia (if required).
- Anesthetic (e.g., isoflurane).
- Sterile saline or phosphate-buffered saline (PBS).
- Tryptic Soy Broth (TSB) or appropriate bacterial culture medium.
- · Tissue homogenizer.
- Agar plates for colony forming unit (CFU) enumeration.
- 2. Protocol:
- Induction of Neutropenia (for immunosuppressed models):
 - Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This regimen renders mice neutropenic (neutrophil counts <100 cells/mL).[4]
- Bacterial Inoculum Preparation:
 - Culture the bacterial strain overnight in TSB.
 - Wash the bacterial cells with sterile saline and resuspend to the desired concentration. A
 typical inoculum for thigh infection is approximately 1 x 107 CFU for immunocompetent
 mice or 5 x 105 CFU for immunosuppressed mice in a 0.1 mL volume.[5]
- Infection:
 - Anesthetize the mice.



- Inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle.
- Drug Administration:
 - Initiate treatment with tedizolid phosphate at a specified time post-infection (e.g., 2 hours).
 [10]
 - Administer the drug via the desired route (e.g., oral gavage, intravenous injection). Dosing
 is typically once daily for 1 to 3 days.[5]
- Efficacy Assessment:
 - At predetermined time points (e.g., 24, 48, and 72 hours post-treatment initiation), euthanize the mice.[5]
 - Aseptically remove the entire thigh muscle.
 - Homogenize the tissue in a known volume of sterile saline.
 - Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
 - Efficacy is determined by the change in bacterial log10 CFU compared to untreated controls.

B. Murine Pneumonia Model

This model is used to evaluate drug efficacy in a lung infection setting.

- 1. Materials:
- Same as for the thigh infection model, with the addition of an intratracheal instillation device.
- BALB/c mice are commonly used.[9]
- 2. Protocol:
- Induction of Neutropenia (if required): Follow the same procedure as for the thigh infection model.

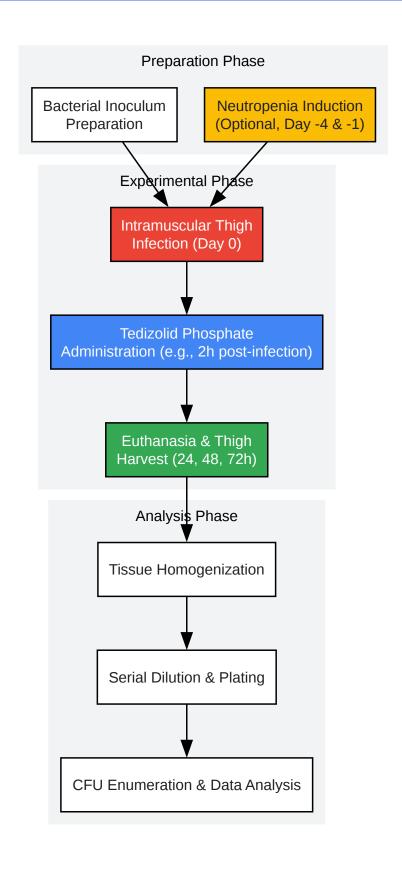


- Infection:
 - Anesthetize the mice.
 - o Instill the bacterial inoculum (e.g., S. aureus) directly into the trachea.
- Drug Administration:
 - Administer tedizolid phosphate as described for the thigh model.
- Pharmacokinetic and Efficacy Assessment:
 - For PK studies, collect blood and bronchoalveolar lavage (BAL) fluid at various time points
 (e.g., 1, 2, 4, 8, 12, and 24 hours) after a single dose.[9]
 - For efficacy studies, harvest lungs at specified time points, homogenize, and plate for CFU enumeration.

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

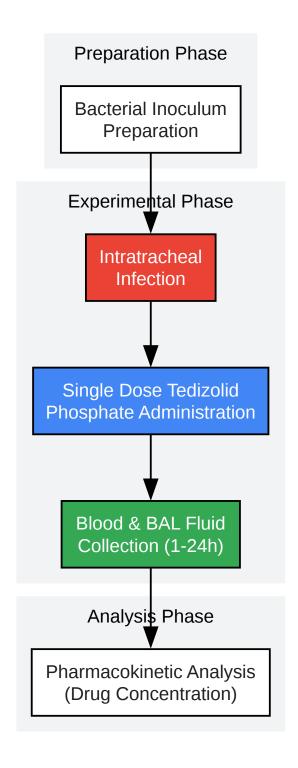




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Caption: Workflow for the murine thigh infection model.





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Caption: Workflow for the murine pneumonia PK study.



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